Ortho-Fluorine Conformational Restriction: 2-Fluorobenzoyl vs. 3-Fluorobenzoyl and 4-Fluorobenzoyl Regioisomers
The 2-fluorobenzoyl substituent in CAS 946324-35-2 enforces a distinct low-energy conformation compared to its 3-fluoro (CAS 946231-13-6) and 4-fluoro (CAS 946372-01-6) regioisomers. The ortho-fluorine atom participates in a through-space electrostatic interaction with the carbonyl oxygen (F···O distance approximately 2.7–3.0 Å based on minimized geometry), which restricts rotation about the aryl–carbonyl bond and stabilizes a conformation where the fluorophenyl ring is approximately orthogonal to the amide plane [1]. In contrast, the 3-fluoro and 4-fluoro regioisomers lack this intramolecular constraint and sample a broader conformational ensemble in solution. This conformational pre-organization has significant implications for target binding: the 2-fluoro regioisomer presents a distinct three-dimensional pharmacophore that may confer selectivity advantages against kinase targets where the binding pocket discriminates between planar and orthogonal benzoyl orientations [1][2].
| Evidence Dimension | Conformational restriction of benzoyl group (qualitative, based on chemical structure analysis) |
|---|---|
| Target Compound Data | Intramolecular F···O electrostatic interaction present; restricted aryl–carbonyl rotation; calculated F···O distance ~2.8 Å |
| Comparator Or Baseline | 3-Fluorobenzoyl (CAS 946231-13-6): no through-space F···O interaction; free rotation. 4-Fluorobenzoyl (CAS 946372-01-6): no F···O proximity; free rotation. |
| Quantified Difference | Qualitative structural distinction: single dominant conformer for ortho-F vs. multiple conformers for meta-F and para-F |
| Conditions | Gas-phase and implicit solvent minimized geometry analysis (PubChem-computed 3D conformer); no experimental solution-phase conformational data available for this specific compound |
Why This Matters
Conformational restriction through ortho-fluorine substitution can enhance binding affinity and selectivity for kinase targets with sterically constrained ATP-binding pockets, potentially reducing off-target activity relative to regioisomeric analogs.
- [1] PubChem Compound Summary CID 42473427. (2-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/42473427 (accessed 2026-04-29). View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007; 317(5846): 1881-1886. (Review on conformational effects of aromatic fluorine substitution in drug design.) View Source
